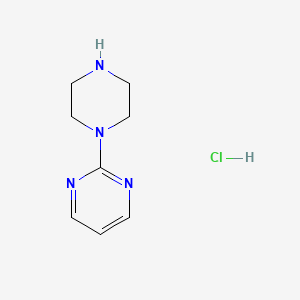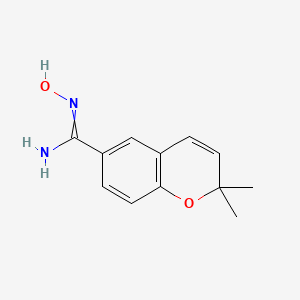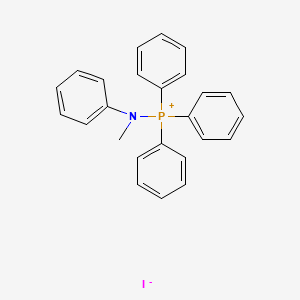![molecular formula C13H10F3NO B1586847 4-[3-(Trifluoromethyl)phenoxy]aniline CAS No. 41605-31-6](/img/structure/B1586847.png)
4-[3-(Trifluoromethyl)phenoxy]aniline
Übersicht
Beschreibung
4-[3-(Trifluoromethyl)phenoxy]aniline is a compound with the CAS Number: 41605-31-6 . It has a molecular weight of 253.22 and its IUPAC name is 4-[3-(trifluoromethyl)phenoxy]phenylamine . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for 4-[3-(Trifluoromethyl)phenoxy]aniline is1S/C13H10F3NO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-[3-(Trifluoromethyl)phenoxy]aniline is an oil that is stored at room temperature . It has a molecular weight of 253.22 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- Introduction of Hydroxy Groups and Iodophenylation : The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in various solvents has been shown to introduce hydroxy groups at the para position of anilides like 4-[3-(Trifluoromethyl)phenoxy]aniline. This process can lead to the formation of phenols and acetyldiarylamines under certain conditions (Itoh et al., 2002).
Material Science and Engineering
- Azobenzene Derivatives and Monomolecular Film Formation : Azobenzene derivatives, including those derived from 4-[3-(Trifluoromethyl)phenoxy]aniline, have been studied for their potential in monomolecular film formations at the air/water interface. These studies are significant for understanding surface pressure measurements and the impact of fluoroalkyl chain length (Yoshino et al., 1992).
Environmental Science
- Catalytic Oxidation for Pollution Treatment : Superparamagnetic Fe3O4 nanoparticles have been utilized as catalysts for the oxidation of compounds like phenol and aniline, including derivatives such as 4-[3-(Trifluoromethyl)phenoxy]aniline. This research is crucial for environmental remediation and pollution treatment (Zhang et al., 2009).
Optics and Photonics
- Nonlinear Optical (NLO) Materials : Certain derivatives of 4-[3-(Trifluoromethyl)phenoxy]aniline, such as 4-chloro-3-(trifluoromethyl)aniline, have been explored for their potential use in nonlinear optical materials. This involves experimental and theoretical vibrational analysis, which is pivotal in the development of NLO materials (Revathi et al., 2017).
Pharmaceutical and Biomedical Research
- Metabolite Synthesis and Characterization : The synthesis and characterization of metabolites like 4'-hydroxy, 5-hydroxy, and acyl glucuronide from drugs such as diclofenac, where derivatives of 4-[3-(Trifluoromethyl)phenoxy]aniline play a role, are crucial in understanding drug metabolism and potential adverse reactions (Kenny et al., 2004).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Zukünftige Richtungen
Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, 4-[3-(Trifluoromethyl)phenoxy]aniline, which contains a trifluoromethyl group, could potentially have applications in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVKXXRMSWUGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375336 | |
| Record name | 4-[3-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenoxy]aniline | |
CAS RN |
41605-31-6 | |
| Record name | 4-[3-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trifluoromethyl)phenoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

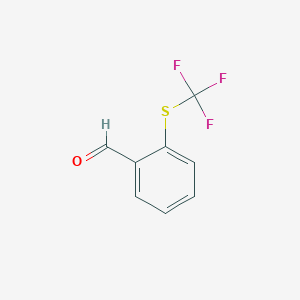


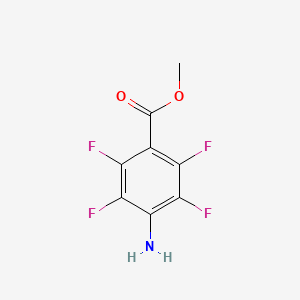
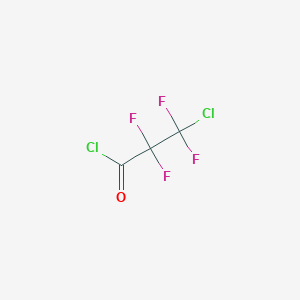
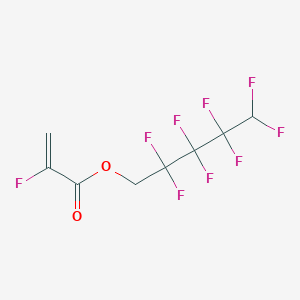
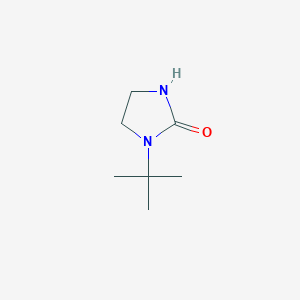
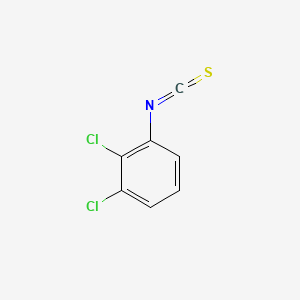

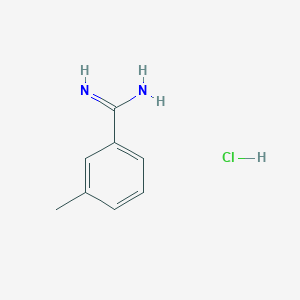
![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)
